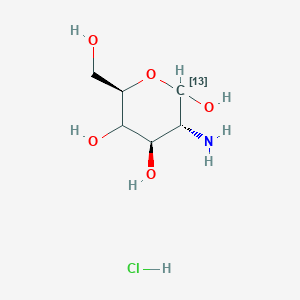

(3R,4R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride

Vue d'ensemble

Description

(3R,4R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H14ClNO5 and its molecular weight is 216.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds such as d-galactosamine are known to interact with liver rna via the production of uridine diphosphate hexosamines .

Mode of Action

It’s known that d-galactosamine, a similar compound, prevents the production of liver rna by producing uridine diphosphate hexosamines . This process lowers the intracellular pool of uracil nucleotides, thereby preventing the production of RNA and proteins .

Biochemical Pathways

D-galactosamine, a similar compound, is known to interfere with the synthesis of rna in the liver by producing uridine diphosphate hexosamines .

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Result of Action

D-galactosamine, a similar compound, is known to induce hepatocyte death both by necrosis and apoptosis .

Analyse Biochimique

Cellular Effects

It is known that the compound can cause sustained damage to liver cells . It is used in liver pathology and biochemical research, and it is used to replicate hepatitis models that closely resemble the pathological changes of hepatitis in the human body .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression .

Activité Biologique

(3R,4R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride, commonly referred to as a derivative of glucosamine, is a compound of significant interest in biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₆H₁₄ClNO₅

- Molecular Weight : 216.62 g/mol

- CAS Number : 478518-55-7

- Purity : Typically ≥ 95% .

The biological activity of (3R,4R,6R)-3-amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol primarily involves its interaction with various biological pathways:

- Amino Sugar Functions : As an amino sugar derivative, it plays a role in glycosylation processes and can influence cellular signaling pathways.

- Transport Mechanisms : Research indicates that this compound may interact with specific transporters in the blood-brain barrier (BBB), facilitating the transport of other therapeutic agents across this barrier .

Antimicrobial Activity

Studies have demonstrated that derivatives of glucosamine exhibit antimicrobial properties. For instance:

- In vitro studies have shown that glucosamine derivatives can inhibit the growth of various bacterial strains by disrupting cell wall synthesis and function.

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of (3R,4R,6R)-3-amino-6-(hydroxymethyl)(213C)oxane:

- Case Study : In a model of neurodegeneration, administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function in animal models .

Anti-inflammatory Properties

The compound has been linked to anti-inflammatory effects:

- Mechanism : It may inhibit pro-inflammatory cytokines and modulate immune responses, which is beneficial in conditions like arthritis and other inflammatory diseases.

Therapeutic Applications

| Application Area | Description |

|---|---|

| Osteoarthritis | Used as a supplement to alleviate joint pain and inflammation. |

| Neurological Disorders | Potential use in treatments for Alzheimer's disease due to neuroprotective properties. |

| Antimicrobial Treatments | Investigated for use against resistant bacterial strains. |

Case Studies and Research Findings

- Neuroprotection in Alzheimer's Disease Models

- Anti-inflammatory Effects in Arthritis

Applications De Recherche Scientifique

Biochemical Research

Metabolic Pathway Tracing

D-galactosamine-1-13C hydrochloride serves as a tracer molecule in metabolic studies. The incorporation of the carbon-13 isotope enables researchers to track metabolic pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This application is crucial for understanding various biological processes, including carbohydrate metabolism and amino acid synthesis.

Case Study: Liver Injury Models

D-galactosamine is known to induce liver injury in animal models, making it a valuable tool for studying liver diseases. Researchers have utilized D-galactosamine-1-13C hydrochloride to investigate mechanisms of hepatotoxicity and the resulting cellular processes that lead to liver damage. This compound allows for precise tracking of metabolic disruptions associated with liver injury.

Pharmaceutical Applications

Internal Standard in Mass Spectrometry

In mass spectrometry (MS), D-galactosamine-1-13C hydrochloride is employed as an internal standard due to its unique isotopic signature. This application allows for accurate quantification of unlabeled D-galactosamine in complex biological samples by comparing the intensity of their respective peaks in the mass spectrum. This method enhances the reliability of quantitative analyses in pharmacokinetic studies.

Potential Drug Development

The compound's structural characteristics suggest potential applications in drug development, particularly as a precursor for synthesizing bioactive molecules. Its amino and hydroxymethyl groups may facilitate interactions with biological targets, leading to the development of therapeutics aimed at metabolic disorders or liver-related diseases .

Structural Comparisons and Related Compounds

The following table compares D-galactosamine-1-13C hydrochloride with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| Glucosamine | Amino sugar | Anti-inflammatory | Joint health benefits |

| Sorbitol | Sugar alcohol | Osmotic agent | Used in food industry |

| Mannosamine | Amino sugar | Antimicrobial | Potential anti-cancer properties |

| D-mannitol | Sugar alcohol | Diuretic | Used in medical treatments for brain edema |

This comparison highlights the unique aspects of D-galactosamine-1-13C hydrochloride while situating it within a broader context of similar bioactive agents. Its specific stereochemistry and functional groups may confer distinct biological activities that differ from those observed in other structurally related compounds.

Analyse Des Réactions Chimiques

Acetylation of the Amino Group

The primary amino group undergoes nucleophilic acylation, forming acetylated derivatives critical for metabolic studies.

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Acylation | Acetic anhydride, pyridine | N-Acetylated derivative | Retains label at C1; confirmed via NMR . |

Mechanism :

-

The amino group attacks the electrophilic carbonyl carbon of acetic anhydride, forming an amide bond.

-

Stereochemistry remains intact due to mild reaction conditions.

Phosphorylation of Hydroxyl Groups

Secondary hydroxyl groups participate in phosphorylation, enabling studies in carbohydrate metabolism.

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Phosphorylation | Phosphoryl chloride (POCl), DMAP | 4-O-Phosphate ester | Regioselectivity at C4 hydroxyl due to steric hindrance at C2 and C5 . |

Mechanism :

-

POCl acts as a phosphorylating agent, with DMAP facilitating nucleophilic substitution at the hydroxyl oxygen.

Glycosylation Reactions

The compound serves as a glycosyl donor in enzymatic synthesis, forming glycosidic bonds.

Mechanism :

-

Glycosyltransferases catalyze the transfer of galactose from UDP-galactose to the hydroxymethyl group.

Acid-Catalyzed Hydrolysis

The oxane ring undergoes acid hydrolysis, yielding linear intermediates.

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Hydrolysis | 1M HCl, 80°C | Linear 3-aminohexose derivative | label remains at C1; reaction rate depends on stereochemistry . |

Mechanism :

-

Protonation of the ring oxygen weakens the C-O bond, leading to ring opening.

Reductive Amination

The amino group participates in reductive amination with ketones or aldehydes.

Oxidation of Hydroxymethyl Group

The hydroxymethyl group is oxidized to a carboxylic acid under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Oxidation | TEMPO, NaOCl, KBr | 6-Carboxylic acid derivative | label aids in tracking oxidation products via NMR . |

Metabolic Incorporation Studies

The -labeled compound is used to trace metabolic pathways in hepatocytes.

| Application | Experimental Setup | Findings |

|---|---|---|

| Glycosaminoglycan synthesis | Incubation with hepatocytes | Label detected in heparan sulfate chains, confirming role in glycoprotein biosynthesis . |

Propriétés

IUPAC Name |

(3R,4R,6R)-3-amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4?,5-,6?;/m1./s1/i6+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPLRMLTKYXDST-ZXGAALSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1C([C@@H]([C@H]([13CH](O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583930 | |

| Record name | (4xi)-2-Amino-2-deoxy-D-(1-~13~C)-xylo-hexopyranose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478518-55-7 | |

| Record name | (4xi)-2-Amino-2-deoxy-D-(1-~13~C)-xylo-hexopyranose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.